Fmoc-p-carboxy-phe(OtBu)-OH Fmoc-p-carboxy-phe(OtBu)-OH
Brand Name: Vulcanchem
CAS No.: 183070-44-2
VCID: VC21539515
InChI: InChI=1S/C29H29NO6/c1-29(2,3)36-27(33)19-14-12-18(13-15-19)16-25(26(31)32)30-28(34)35-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,34)(H,31,32)/t25-/m0/s1
SMILES: CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C29H29NO6
Molecular Weight: 487.5 g/mol

Fmoc-p-carboxy-phe(OtBu)-OH

CAS No.: 183070-44-2

VCID: VC21539515

Molecular Formula: C29H29NO6

Molecular Weight: 487.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-p-carboxy-phe(OtBu)-OH - 183070-44-2

Description

Fmoc-p-carboxy-phe(OtBu)-OH, also known as Fmoc-Phe(4-COOtBu)-OH, is a protected amino acid derivative commonly used in peptide synthesis. This compound is specifically designed for Fmoc-based solid-phase peptide synthesis, where it serves as a building block to incorporate modified phenylalanine residues into peptides.

Synthesis and Applications

Fmoc-p-carboxy-phe(OtBu)-OH is synthesized to include a tert-butyl (tBu) protecting group on the carboxyl side chain of phenylalanine, which is crucial for controlling the reactivity of the carboxyl group during peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino group, allowing for selective deprotection and coupling reactions.

Applications in Peptide Synthesis

This compound is particularly useful in the synthesis of peptides where specific modifications are required, such as the incorporation of carboxyl groups at defined positions. The use of Fmoc-p-carboxy-phe(OtBu)-OH enables the synthesis of peptides with precise structural modifications, which can be important for biological activity or stability.

Research Findings and Literature

Research on Fmoc-p-carboxy-phe(OtBu)-OH often focuses on its role in peptide synthesis methodologies. For instance, Wang et al. have discussed the use of similar Fmoc-protected amino acids in peptide synthesis, highlighting the importance of controlled deprotection and coupling steps .

Recent Developments in Peptide Synthesis

Recent studies have explored new bases for Fmoc removal, such as pyrrolidine, which offers advantages in certain solvent systems compared to traditional bases like piperidine . While these studies do not specifically focus on Fmoc-p-carboxy-phe(OtBu)-OH, they contribute to the broader field of peptide synthesis methodologies that utilize Fmoc-protected amino acids.

Synonyms and Chemical Names

SynonymChemical Name
Fmoc-Phe(4-COOtBu)-OH4-[(1,1-Dimethylethoxy)carbonyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine
Fmoc-(4-tert-butyloxycarbonyl)-L-phenylalanine(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxycarbonyl)phenyl)propanoic acid
CAS No. 183070-44-2
Product Name Fmoc-p-carboxy-phe(OtBu)-OH
Molecular Formula C29H29NO6
Molecular Weight 487.5 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid
Standard InChI InChI=1S/C29H29NO6/c1-29(2,3)36-27(33)19-14-12-18(13-15-19)16-25(26(31)32)30-28(34)35-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,34)(H,31,32)/t25-/m0/s1
Standard InChIKey GQIVAZYTLZQGHT-VWLOTQADSA-N
Isomeric SMILES CC(C)(C)OC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Synonyms Fmoc-p-carboxy-phe(OtBu)-OH;183070-44-2;SCHEMBL7316616;GQIVAZYTLZQGHT-VWLOTQADSA-N;ZINC2243987;6980AH;AKOS025396537;AK174590;AM002428;L-Phenylalanine,4-[(1,1-dimethylethoxy)carbonyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-;(2S)-3-[4-(TERT-BUTOXYCARBONYL)PHENYL]-2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}PROPANOICACID;(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxycarbonyl)phenyl)propanoicacid
PubChem Compound 21345475
Last Modified Aug 15 2023

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